

A Technical Guide to Commercially Available Myristic Acid-d3 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Myristic acid-d3	
Cat. No.:	B1602346	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available deuterated myristic acid (**Myristic acid-d3**), a critical tool for researchers in various scientific disciplines. This document outlines the sources, specifications, and key applications of this stable isotope-labeled fatty acid, with a focus on its use in metabolic research and as an internal standard in mass spectrometry.

Commercial Sources and Specifications of Myristic Acid-d3

Myristic acid-d3 is available from several reputable suppliers of stable isotopes and research chemicals. The following table summarizes the key quantitative data for **Myristic acid-d3** (specifically, myristic acid with three deuterium atoms on the terminal methyl group, also referred to as tetradecanoic-14,14,14-d3 acid) from prominent vendors.

Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Chemical Purity	Isotopic Enrichme nt (Atom % D)	Available Sizes
Cambridge Isotope Laboratorie s, Inc.	Myristic acid (methyl- D3, 98%)	62217-71- 4	231.39	≥98%	98%	100 mg, 1 g
MedchemE xpress	Myristic acid-d3	62217-71- 4	231.39	98.62%	99.5%	5 mg, 10 mg, 50 mg, 100 mg
Cayman Chemical	Myristic Acid-d3	62217-71- 4	231.4	≥98%	Not specified	1 mg, 5 mg, 10 mg
Santa Cruz Biotechnol ogy, Inc.	Myristic acid-d3	62217-71- 4	231.39	Not specified	Not specified	10 mg, 25 mg

Note: Product specifications and availability are subject to change. Please refer to the respective supplier's website for the most current information.

Experimental Protocols

Myristic acid-d3 is a versatile tool in biological research. Below are detailed methodologies for its two primary applications: as a tracer in metabolic labeling experiments and as an internal standard for mass spectrometry-based quantification.

Metabolic Labeling of Cells with Myristic Acid-d3 for Proteomic Analysis

This protocol describes the labeling of cultured mammalian cells with **Myristic acid-d3** to study protein N-myristoylation, a crucial lipid modification involved in protein trafficking and signaling.

Materials:

- Myristic acid-d3
- Mammalian cell line of interest (e.g., HEK293T, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Fatty acid-free bovine serum albumin (BSA)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer)
- Protease inhibitor cocktail
- Bradford assay reagent
- SDS-PAGE and Western blotting reagents
- Antibody specific to the protein of interest (if applicable)
- LC-MS/MS system for proteomic analysis

Methodology:

- Preparation of Myristic Acid-d3 Stock Solution:
 - Dissolve Myristic acid-d3 in ethanol or DMSO to create a concentrated stock solution (e.g., 10-50 mM).
 - To enhance its solubility and delivery to cells, the Myristic acid-d3 can be complexed with fatty acid-free BSA. Prepare a 10% (w/v) BSA solution in serum-free medium. Add the Myristic acid-d3 stock solution to the BSA solution while vortexing to achieve the desired final concentration (e.g., 100 μM).
- Cell Culture and Labeling:
 - Plate cells at an appropriate density and allow them to adhere overnight.

- Remove the growth medium and replace it with fresh medium containing the Myristic acid-d3/BSA complex. The final concentration of Myristic acid-d3 typically ranges from 25 to 100 μM.
- Incubate the cells for a desired period (e.g., 16-24 hours) to allow for the incorporation of the deuterated fatty acid into newly synthesized proteins.
- Cell Lysis and Protein Extraction:
 - After the labeling period, wash the cells twice with ice-cold PBS.
 - Lyse the cells by adding ice-cold lysis buffer containing a protease inhibitor cocktail.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein extract.
- · Protein Quantification and Analysis:
 - Determine the protein concentration of the lysate using a Bradford assay.
 - For analysis of a specific protein, proceed with immunoprecipitation followed by SDS-PAGE and Western blotting or directly analyze the whole-cell lysate by LC-MS/MS.
 - For global N-myristoylation analysis, the protein extract can be subjected to tryptic digestion followed by enrichment of myristoylated peptides and subsequent LC-MS/MS analysis. The mass shift of 3 Da in myristoylated peptides will indicate the incorporation of Myristic acid-d3.

Quantification of Endogenous Myristic Acid using Myristic Acid-d3 as an Internal Standard

This protocol outlines the use of **Myristic acid-d3** as an internal standard for the accurate quantification of unlabeled myristic acid in a biological sample (e.g., plasma, cell lysate) by LC-

MS/MS.

Materials:

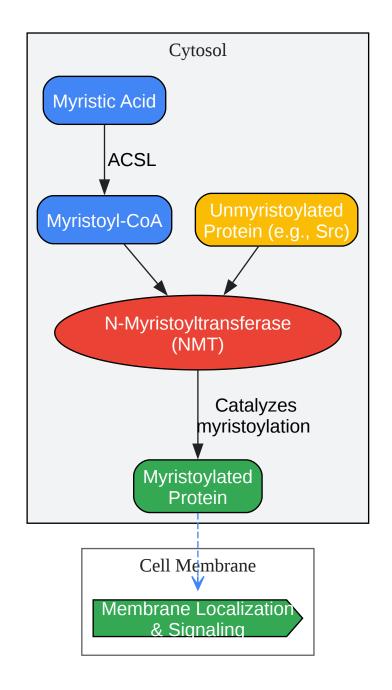
- Myristic acid-d3
- Biological sample (e.g., plasma, cell pellet)
- Lipid extraction solvent (e.g., Folch solution: chloroform/methanol 2:1, v/v)
- Internal standard stock solution of Myristic acid-d3 of a known concentration.
- LC-MS/MS system with a suitable column (e.g., C18)

Methodology:

- Sample Preparation and Lipid Extraction:
 - Thaw the biological sample on ice.
 - To a known amount of the sample (e.g., 50 μL of plasma or 1x10⁶ cells), add a precise amount of the Myristic acid-d3 internal standard stock solution.
 - Add the lipid extraction solvent (e.g., 1 mL of Folch solution).
 - Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
 - Add 0.2 volumes of 0.9% NaCl solution and vortex again.
 - Centrifuge at 2,000 x g for 10 minutes to separate the phases.
 - Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
 - Dry the extracted lipids under a gentle stream of nitrogen.
- Sample Derivatization (Optional but Recommended for Improved Sensitivity):

- For enhanced detection by LC-MS, the fatty acids can be derivatized. A common method is esterification to form methyl esters (FAMEs) or other derivatives.
- LC-MS/MS Analysis:
 - Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol 1:1, v/v).
 - Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
 - Separate the fatty acids using a suitable chromatographic gradient.
 - Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both endogenous myristic acid and Myristic acid-d3 in multiple reaction monitoring (MRM) mode.
 - Myristic acid (unlabeled): e.g., m/z 227.2 -> 227.2 (parent ion)
 - Myristic acid-d3: e.g., m/z 230.2 -> 230.2 (parent ion)
- Data Analysis and Quantification:
 - Integrate the peak areas for both the endogenous myristic acid and the Myristic acid-d3
 internal standard.
 - Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
 - Generate a standard curve using known concentrations of unlabeled myristic acid spiked with the same constant amount of Myristic acid-d3 internal standard.
 - Determine the concentration of myristic acid in the biological sample by interpolating the peak area ratio from the standard curve.

Visualizations: Signaling Pathways and Experimental Workflows


The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the application of **Myristic acid-d3**.

Click to download full resolution via product page

Caption: Experimental workflow for metabolic labeling with Myristic acid-d3.

Click to download full resolution via product page

 To cite this document: BenchChem. [A Technical Guide to Commercially Available Myristic Acid-d3 for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602346#commercially-available-sources-of-myristic-acid-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com